molecular formula C19H23N3O3S B2608584 N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide CAS No. 338423-72-6

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2608584
CAS No.: 338423-72-6
M. Wt: 373.47
InChI Key: VSBMSVMUGYAIOU-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with dimethyl, propyl, and methoxybenzenesulfonamide groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. Subsequent alkylation and sulfonation reactions introduce the dimethyl, propyl, and methoxybenzenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(chloromethyl)benzenesulfonamide

Uniqueness

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-5-10-22-12-20-19-17(22)11-13(2)14(3)18(19)21-26(23,24)16-8-6-15(25-4)7-9-16/h6-9,11-12,21H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBMSVMUGYAIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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